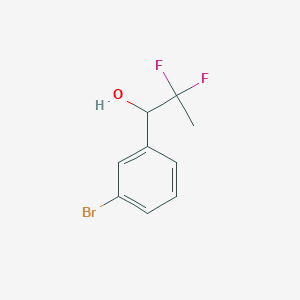

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2-difluoropropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQNUALKQFFQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Br)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization and Yield Data

Optimization studies reveal that solvent choice significantly impacts yield. DMF outperforms tetrahydrofuran (THF) and acetonitrile due to its polar aprotic nature, which stabilizes the ionic intermediates. A representative experiment using 3-bromobenzaldehyde achieved an isolated yield of 78% under the following conditions:

| Parameter | Value |

|---|---|

| Substrate | 3-Bromobenzaldehyde |

| Phosphonium Salt | 2.0 equiv |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | DMF |

| Temperature | 25°C |

| Time | 40 minutes |

| Yield | 78% |

Reformatsky-Type Reaction with Ethyl Difluoroacetate

Methodology and Scope

An alternative route employs a Reformatsky-type reaction between ethyl difluoroacetate and 3-bromobenzaldehyde, as disclosed in a patent by Patsnap. This method leverages zinc-mediated coupling to form the carbon-carbon bond between the difluoroacetate enolate and the aldehyde.

Synthetic Steps :

- Zinc Activation : Zinc powder is activated in anhydrous THF under nitrogen atmosphere.

- Enolate Formation : Ethyl difluoroacetate reacts with activated zinc to generate a zinc enolate.

- Aldehyde Addition : 3-Bromobenzaldehyde is introduced, leading to nucleophilic attack and subsequent protonation.

- Hydrolysis : The intermediate ester is hydrolyzed under acidic conditions to yield the target alcohol.

Critical Parameters and Yield Optimization

The patent reports a 72% yield for the final hydrolysis step when using the following conditions:

| Parameter | Value |

|---|---|

| Zinc | 1.2 equiv |

| Solvent | THF |

| Temperature | 55°C (reflux) |

| Reaction Time | 2 hours |

| Acid for Hydrolysis | 3 N HCl |

| Yield | 72% |

Notably, this method avoids the use of expensive phosphonium salts but requires careful control of moisture and oxygen to prevent zinc passivation.

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

The table below contrasts the two primary methods:

Side Reactions and Mitigation

- Phosphonium Salt Method : Competitive hydrolysis of the phosphonium ylide can generate CH₃CF₂H (difluoroethane), reducing yields. This is mitigated by strict temperature control (0–25°C) and rapid reagent addition.

- Reformatsky Method : Incomplete enolate formation due to zinc oxidation is addressed by pre-activating zinc with trimethylsilyl chloride (TMSCl).

Spectroscopic Characterization and Purity

Nuclear Magnetic Resonance (NMR) Data

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol exhibits distinct NMR signatures:

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column (MeCN/H₂O = 70:30) shows ≥98% purity for both synthetic routes, confirming the absence of regioisomers.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,2-difluoropropanol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed:

Oxidation: 1-(3-Bromophenyl)-2,2-difluoropropanone.

Reduction: 2,2-Difluoropropanol.

Substitution: 1-(3-Azidophenyl)-2,2-difluoropropan-1-ol or 1-(3-Cyanophenyl)-2,2-difluoropropan-1-ol.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Chalcone Analogues Against MCF-7 Cells

| Compound Name | IC50 (μg/mL) | Key Structural Features |

|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 422.22 | 3-Bromophenyl, p-tolyl ketone |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)... | 22.41 | 3-Bromophenyl, 4-isopropylphenyl ketone |

| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)... | 37.24 | 4-Chlorophenyl, tolyl ketone |

- Structural Insights : The 3-bromophenyl group in chalcones correlates with moderate to high cytotoxicity, but activity depends on the electron-withdrawing/donating effects of other substituents. For example, the 4-isopropylphenyl group in compound 4 enhances activity (IC50 = 22.41 μg/mL) compared to the p-tolyl group in compound 3 (IC50 = 422.22 μg/mL) .

Fluorinated Bromophenyl Alcohols and Ketones

Table 2: Fluorinated Bromophenyl Derivatives

| Compound Name | CAS Number | Key Features | Potential Applications |

|---|---|---|---|

| 1-(3-Bromophenyl)-2,2,2-trifluoroethanol | N/A | Trifluoroethanol, 3-bromophenyl | Solubility modifier |

| 1-(3-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one | 303,02763 | Pentafluoroketone, 3-bromophenyl | Metabolic stability enhancement |

| 3-(2-Bromo-4-fluorophenyl)propan-1-ol | 404575-32-2 | 2-Bromo-4-fluorophenyl, propanol | Antimicrobial research |

- Fluorine Substitution: Increasing fluorine atoms (e.g., trifluoroethanol vs. difluoropropanol) may enhance lipophilicity and resistance to oxidative metabolism .

Anti-Cancer Agents with Difluoropropanol Moieties

Giredestrant (3-[(1R,3R)-1-(2,6-difluoro-4-{[1-(3-fluoropropyl)azetidin-3-yl]amino}phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol):

- Structure-Activity Relationship : The 2,2-difluoropropan-1-ol group in Giredestrant contributes to its antiestrogen activity by optimizing hydrogen bonding with estrogen receptors .

- Comparison: While this compound lacks the complex indole backbone of Giredestrant, its bromophenyl and difluoropropanol groups may similarly enhance target affinity in smaller molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.